Pyridoxine-d5 (hydrochloride)

Description

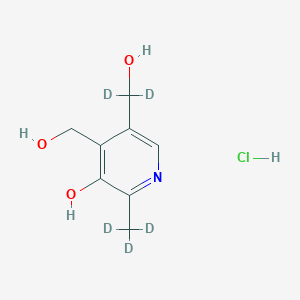

Pyridoxine-d5 (hydrochloride) is a deuterium-labeled analog of pyridoxine hydrochloride (vitamin B6), where five hydrogen atoms are replaced with deuterium. It is primarily utilized as an internal standard in analytical research, particularly in pharmacokinetic and metabolic studies, due to its isotopic stability and minimal interference in mass spectrometry .

Properties

Molecular Formula |

C8H12ClNO3 |

|---|---|

Molecular Weight |

210.67 g/mol |

IUPAC Name |

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3,3D2; |

InChI Key |

ZUFQODAHGAHPFQ-IYSLTCQOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O.Cl |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pyridoxine-d5 (hydrochloride) typically involves the incorporation of deuterium into the pyridoxine molecule. One common method is the catalytic hydrogenation of pyridoxine hydrochloride in the presence of deuterium gas. This process replaces the hydrogen atoms in the molecule with deuterium, resulting in Pyridoxine-d5 (hydrochloride). Industrial production methods often utilize advanced techniques such as selective oxidation and catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

Chemical Reactions and Processes

-

Metabolic Conversion : Pyridoxine is converted into its active coenzyme form, pyridoxal 5'-phosphate (PLP), in the liver . PLP is essential for various biochemical reactions in the body .

-

Role as a Coenzyme : PLP acts as a coenzyme for more than 100 enzymes, facilitating the breakdown of proteins, carbohydrates, and fats. It also helps maintain normal levels of homocysteine and supports immune function and brain health .

-

Antioxidant Effects : Pyridoxine exerts antioxidant effects via the Nrf-2/HO-1 pathway in cell models of Alzheimer's disease .

Preparation of Pyridoxal or Pyridoxal Hydrochloride from Pyridoxine Hydrochloride

Pyridoxine or pyridoxine hydrochloride can be used as a starting material to prepare pyridoxal or pyridoxal hydrochloride . This preparation involves selective oxidation of pyridoxine or pyridoxine hydrochloride in water using a catalytic oxidation system . The catalytic oxidation system includes an oxygen source, a catalyst, an inorganic salt, and an amine ligand . This method offers advantages such as a high conversion rate, good selectivity, mild reaction conditions, easy operation, low cost, and environmental friendliness .

-

React 2.06g pyridoxine hydrochloride with 0.085g 2,2,6,6-tetramethyl piperidine-nitrogen-oxyradical, 0.29g cupric bromide, and 0.40g pyridine in 5mL water.

-

Maintain the temperature at 30°C while stirring.

-

Drip 2.0g 30% hydrogen peroxide, keeping the temperature between 30-35°C.

-

Continue stirring for 1-2 hours at 30-35°C.

Scientific Research Applications

Metabolic Research

Pyridoxine plays a critical role in amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. The deuterated form, Pyridoxine-d5, is particularly useful in metabolic tracing studies due to its distinct isotopic signature.

Case Study: Fatty Acid Synthesis

A study investigated the effects of vitamin B6 restriction on fatty acid synthesis in cultured human cells. The findings indicated that the absence of vitamin B6 significantly altered the synthesis pathways for unsaturated fatty acids, particularly n-6 and n-3 polyunsaturated fatty acids . Using Pyridoxine-d5 allows researchers to trace these metabolic pathways more accurately.

Clinical Trials and Nutritional Studies

Pyridoxine hydrochloride supplementation has been evaluated for its impact on various health parameters, particularly concerning obesity and metabolic disorders.

Case Study: Obesity Management

In a randomized controlled trial involving 44 obese and overweight women, participants received either an 80 mg daily supplement of pyridoxine hydrochloride or a placebo for eight weeks. Results showed significant reductions in body mass index (BMI), fat mass, waist circumference, and visceral adiposity index (VAI) among those receiving pyridoxine hydrochloride. Additionally, improvements were noted in biochemical markers such as fasting insulin and triglycerides . This study highlights the potential of pyridoxine as an adjunct therapy in obesity management.

Neuroprotective Effects

Pyridoxine-d5 has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study: Alzheimer's Disease

Research indicates that pyridoxine exerts antioxidant effects through the Nrf-2/HO-1 pathway in cellular models of Alzheimer's disease. This suggests that pyridoxine may help mitigate oxidative stress-related neuronal damage . The use of Pyridoxine-d5 in such studies allows for precise monitoring of metabolic processes involved in neuroprotection.

Epilepsy Research

Pyridoxine-dependent epilepsy is a rare metabolic disorder that can be treated with high doses of vitamin B6.

Case Study: Biomarker Identification

A study aimed at identifying biomarkers for pyridoxine-dependent epilepsy utilized Pyridoxine-d5 to assess metabolic profiles associated with this condition. The research focused on understanding the biochemical pathways affected by the deficiency of antiquitin (ALDH7A1), which is crucial for lysine metabolism . The isotopic labeling provided insights into the metabolic disruptions characteristic of this disorder.

Antioxidant and Anti-inflammatory Properties

Pyridoxine's role as an antioxidant has implications for various inflammatory conditions.

Case Study: Inflammatory Response Modulation

Research has shown that vitamin B6 can modulate inflammatory responses, potentially benefiting conditions like inflammatory bowel disease and other chronic inflammatory states. Pyridoxine-d5 can be used to trace the effects of supplementation on inflammatory markers and cellular responses .

Summary Table: Applications of Pyridoxine-d5

Mechanism of Action

Pyridoxine-d5 (hydrochloride) exerts its effects by being converted into its active form, pyridoxal 5-phosphate, in the body. Pyridoxal 5-phosphate acts as a coenzyme in various enzymatic reactions, including the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It also plays a crucial role in amino acid metabolism and hemoglobin synthesis. The molecular targets of pyridoxal 5-phosphate include aminotransferases, decarboxylases, and other enzymes involved in amino acid and neurotransmitter metabolism .

Comparison with Similar Compounds

Key Properties :

- Chemical Name: 5-Hydroxy-6-methylpyridine-3,4-diyl dimethanol-d5 hydrochloride.

- CAS Number : 688302-31-0.

- Molecular Formula: C₈H₆D₅NO₃·HCl.

- Molecular Weight : ~210.64 g/mol (based on deuterium substitution).

- Solubility: Freely soluble in water, similar to non-deuterated pyridoxine hydrochloride .

- Applications : Used in tracer studies to investigate vitamin B6 metabolism, stability in biological matrices, and drug interaction mechanisms .

Comparison with Similar Compounds

Pyridoxine Hydrochloride (Non-Deuterated)

- CAS Number : 58-56-0.

- Molecular Formula: C₈H₁₁NO₃·HCl.

- Molecular Weight : 205.64 g/mol.

- Solubility: Freely soluble in water (1 g dissolves in ~4.5 mL), sparingly soluble in ethanol .

- Applications : Widely used as a dietary supplement and feed additive to prevent vitamin B6 deficiency. It is chemically synthesized and ≥98.5% pure .

- Key Difference : Lacks deuterium labeling, making it unsuitable for isotopic tracing.

Pyridoxamine Dihydrochloride

- CAS Number : 524-36-6.

- Molecular Formula : C₈H₁₄Cl₂N₂O₂.

- Molecular Weight : 241.11 g/mol.

- Structure: Contains an aminomethyl group instead of a hydroxymethyl group at the 4-position of the pyridine ring .

- Applications: Used in biochemical studies of amino acid metabolism and as a precursor in enzymatic reactions .

- Key Difference : Functions as a distinct vitamin B6 vitamer with different metabolic roles compared to pyridoxine derivatives .

Pyridoxal-d5 5'-Phosphate

- CAS Number: Not explicitly listed (refer to TRC-P991717 in ).

- Molecular Formula: C₈H₄D₅NO₈P (estimated).

- Applications : Deuterated form of pyridoxal 5'-phosphate, a coenzyme in transamination and decarboxylation reactions. Used to study enzyme kinetics and metabolic pathways .

- Key Difference: Phosphate group enhances its role in enzymatic processes, unlike non-phosphorylated pyridoxine-d5 .

4-Deoxy Pyridoxine Hydrochloride

- CAS Number : 148-51-6.

- Molecular Formula: C₈H₁₂ClNO₂.

- Molecular Weight : 189.64 g/mol.

- Structure : Lacks a hydroxyl group at the 4-position, altering its biological activity .

- Applications : Acts as a vitamin B6 antagonist in experimental models to induce deficiency states .

- Key Difference : Antagonistic properties contrast with the nutritional role of pyridoxine-d5 and pyridoxine hydrochloride.

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility | Primary Application |

|---|---|---|---|---|---|

| Pyridoxine-d5 HCl | 688302-31-0 | C₈H₆D₅NO₃·HCl | ~210.64 | Water-soluble | Isotopic tracing in research |

| Pyridoxine HCl | 58-56-0 | C₈H₁₁NO₃·HCl | 205.64 | Water, ethanol | Dietary supplement |

| Pyridoxamine Dihydrochloride | 524-36-7 | C₈H₁₄Cl₂N₂O₂ | 241.11 | Water | Amino acid metabolism studies |

| Pyridoxal-d5 5'-Phosphate | N/A | C₈H₄D₅NO₈P (estimated) | ~315.10 | Water | Enzyme cofactor studies |

| 4-Deoxy Pyridoxine HCl | 148-51-6 | C₈H₁₂ClNO₂ | 189.64 | Water | Vitamin B6 antagonism |

Biological Activity

Pyridoxine-d5 (hydrochloride) is a deuterium-labeled analog of pyridoxine (Vitamin B6), primarily used in biochemical and pharmacokinetic studies. Its biological activity mirrors that of non-deuterated pyridoxine, with additional utility as a tracer molecule in metabolic research due to its isotopic labeling.

Pyridoxine-d5 is metabolized into its active coenzyme form, pyridoxal 5'-phosphate (PLP). PLP acts as a coenzyme in numerous enzymatic reactions, including:

- Amino Acid Metabolism : Facilitates transamination, decarboxylation, and racemization reactions.

- Neurotransmitter Synthesis : Involved in the production of serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA).

- Hemoglobin Synthesis : Participates in heme biosynthesis.

- Lipid Metabolism : Affects sphingolipid synthesis essential for neural function .

Cellular Effects

Pyridoxine-d5 exhibits antioxidant properties by activating the Nrf2/HO-1 pathway. This pathway enhances cellular defense mechanisms against oxidative stress, particularly in models of neurodegenerative diseases such as Alzheimer’s.

Pharmacokinetics

- Absorption : Pyridoxine-d5 is absorbed in the jejunum via passive diffusion.

- Distribution : Its active metabolite, PLP, binds extensively to albumin and circulates in plasma.

- Metabolism : Primarily metabolized in the liver to PLP and secondary metabolites like 4-pyridoxic acid.

- Excretion : Eliminated mainly via urine as 4-pyridoxic acid .

Antioxidant Activity

In cellular models of Alzheimer’s disease, Pyridoxine-d5 mitigated oxidative stress by upregulating Nrf2 and HO-1 expression. This suggests potential therapeutic applications for neurodegenerative conditions.

Role in Amino Acid Metabolism

Studies show that Pyridoxine-d5 supports amino acid metabolism by acting as a coenzyme for transaminases. This role is critical for maintaining nitrogen balance and synthesizing non-essential amino acids.

Neuroprotective Effects

Pyridoxine-d5 has been implicated in neurotransmitter synthesis and sphingolipid metabolism. These processes are vital for maintaining neural health and cognitive function .

Study on Fatty Acid Synthesis

A study on vitamin B6-deficient cell cultures demonstrated impaired synthesis of n-3 and n-6 polyunsaturated fatty acids. Supplementation with pyridoxal hydrochloride restored fatty acid synthesis, highlighting the importance of PLP-dependent enzymes in lipid metabolism .

Neurotoxicity Studies

High doses of pyridoxine derivatives have been associated with neurotoxicity in animal models. Chronic administration led to axonal degeneration and motor deficits at doses exceeding safe thresholds. These findings underscore the need for controlled dosing in therapeutic applications .

Data Table: Key Biological Activities of Pyridoxine-d5

| Biological Activity | Mechanism | Relevance |

|---|---|---|

| Antioxidant Effect | Nrf2/HO-1 pathway activation | Protection against oxidative stress |

| Amino Acid Metabolism | Coenzyme for transamination reactions | Nitrogen balance, amino acid synthesis |

| Neurotransmitter Synthesis | Coenzyme for decarboxylation reactions | Cognitive function and mood regulation |

| Hemoglobin Production | Heme biosynthesis | Oxygen transport |

| Lipid Metabolism | Sphingolipid synthesis | Neural health |

Applications

- Pharmacokinetic Studies : Used to trace vitamin B6 metabolism due to its deuterium label.

- Neurodegenerative Research : Evaluated for antioxidant and neuroprotective effects.

- Enzyme Function Studies : Investigates PLP-dependent enzymatic pathways.

Q & A

Q. What analytical methods are recommended for quantifying pyridoxine-d5 hydrochloride in experimental formulations?

Answer: Pyridoxine-d5 hydrochloride can be quantified using reverse-phase HPLC with UV detection (e.g., at 290 nm) as per USP guidelines. The method involves a C18 column, mobile phase of 0.1% phosphoric acid and acetonitrile (95:5 v/v), and validation for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (98–102%) . For deuterated analogs like pyridoxine-d5, LC-MS/MS with MRM transitions (e.g., m/z 210 → 154 for pyridoxine-d5) improves specificity, especially in complex matrices like cell lysates or biological fluids .

Q. How can pyridoxine-d5 hydrochloride be distinguished from non-deuterated pyridoxine hydrochloride in enzymatic assays?

Answer: Use deuterium-induced isotope effects in kinetic studies. For example, compare reaction rates in PLP-dependent enzymes (e.g., transaminases) via UV-Vis spectroscopy (absorbance at 388 nm for PLP intermediates). The deuterated form may show reduced reaction rates due to altered bond vibrational frequencies . Alternatively, NMR spectroscopy (¹H and ²H NMR) can confirm deuterium incorporation at the C5 methyl group, with characteristic peak splitting in non-deuterated analogs .

Advanced Research Questions

Q. What experimental design considerations are critical for stability studies of pyridoxine-d5 hydrochloride under varying pH and temperature conditions?

Answer:

- Controlled hydrolysis/oxidation: Use buffered solutions (pH 2–9) at 25–60°C, with aliquots analyzed at intervals via HPLC-MS to track degradation products (e.g., pyridoxic acid-d5 or oxidized derivatives) .

- Isotope effects on stability: Compare degradation kinetics with non-deuterated pyridoxine. Deuterium at the C5 position may reduce oxidation rates due to kinetic isotope effects, requiring longer study durations .

- Data normalization: Include internal standards (e.g., pyridoxine-d7) to correct for matrix effects in LC-MS quantification .

Q. How can researchers resolve contradictory data on pyridoxine-d5 hydrochloride’s bioavailability in isotopic tracer studies?

Answer:

- Source of contradiction: Variability may arise from differences in deuterium metabolic stability (e.g., exchange with body water) or analytical methods lacking specificity.

- Methodological adjustments:

- Use LC-HRMS (high-resolution mass spectrometry) to differentiate pyridoxine-d5 from endogenous pyridoxine and other isotopologues.

- Validate deuterium retention in vivo via kinetic studies in deuterium-depleted media .

- Compare results with non-deuterated controls to isolate isotope-specific effects .

Q. What protocols ensure accurate isotopic tracing of pyridoxine-d5 hydrochloride in metabolic flux analysis?

Answer:

- Cell culture/media preparation: Dissolve pyridoxine-d5 in deuterium-depleted water to minimize background interference. Use concentrations ≤10 µM to avoid isotopic dilution .

- Sampling and extraction: Quench metabolism rapidly (e.g., liquid nitrogen), then extract metabolites using cold methanol/water (80:20) to preserve isotopic integrity .

- Data interpretation: Apply mass isotopomer distribution analysis (MIDA) to correct for natural isotope abundance and quantify deuterium incorporation into downstream metabolites (e.g., PLP-d5) .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in pyridoxine-d5 hydrochloride’s solubility across studies?

Answer:

- Issue: Solubility variations may stem from differences in solvent deuteration or ionic strength.

- Standardization:

Q. What strategies optimize the synthesis of pyridoxine-d5 hydrochloride with high isotopic purity?

Answer:

- Deuteration method: Use catalytic deuteration (e.g., Pd/C in D₂O under H₂ atmosphere) at the C5 methyl group. Confirm isotopic enrichment (>98% d5) via ESI-TOF-MS .

- Purification: Employ preparative HPLC with a deuterated mobile phase to minimize proton exchange. Validate purity using ²H NMR (absence of non-deuterated peaks at δ 1.4 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.